molecular formula C12H16O2 B3048355 Tert-butyl 2-methylbenzoate CAS No. 16537-18-1

Tert-butyl 2-methylbenzoate

Cat. No.: B3048355
CAS No.: 16537-18-1
M. Wt: 192.25 g/mol
InChI Key: OTTAPBBGMIZOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methylbenzoate: is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2-methylbenzoic acid and tert-butyl alcohol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Future Directions

The future directions for research on Tert-butyl 2-methylbenzoate and similar compounds could involve further investigation into their synthesis methods, thermal hazard and decomposition behaviors, and potential applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow microreactor system. This method allows for efficient and sustainable production by directly introducing the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Isopropyl benzoate

Comparison: Tert-butyl 2-methylbenzoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other esters like ethyl benzoate and methyl benzoate. This steric hindrance can influence the compound’s hydrolysis rate and its interactions in biochemical pathways .

Properties

IUPAC Name

tert-butyl 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTAPBBGMIZOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284651
Record name tert-butyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16537-18-1
Record name NSC38149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.